PTC596
概要
説明
UNESBULINは、PTC596としても知られており、癌治療の分野で注目を集めている新規低分子化合物です。経口バイオアベイラビリティの高い化合物であり、細胞分裂に不可欠なタンパク質であるチューブリンに結合することで、微小管の形成を阻害します。この作用により、細胞は細胞周期のG2/M期に停止し、最終的に細胞死を引き起こします。UNESBULINは、p-糖タンパク質トランスポーターの基質ではないため、経口投与が可能であり、固形腫瘍と血液腫瘍の両方を効果的に標的にすることができます .
科学的研究の応用
UNESBULINは、化学、生物学、医学、産業の分野で、科学研究で幅広い用途があります。
化学: チューブリン結合剤とその微小管動態への影響を研究するためのモデル化合物として使用されます。
生物学: 細胞周期の制御とアポトーシスにおける役割が調査されており、細胞プロセスに関する洞察を提供しています。
医学: 主に抗癌剤として開発されており、卵巣癌、平滑筋肉腫、神経膠腫など、さまざまな癌に対する臨床試験が進行中です
産業: 新しい治療薬や薬物送達システムの開発における潜在的な用途。
Safety and Hazards
生化学分析
Biochemical Properties
PTC596 plays a significant role in biochemical reactions by binding to the colchicine site of tubulin, a protein that forms microtubules . Microtubules are essential for cell shape, motility, and chromosome segregation during cell division. By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also interacts with the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, leading to its downregulation . This interaction results in the hyperphosphorylation of BMI1 and a reduction in H2A ubiquitination levels .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase, leading to apoptosis . This effect is observed in multiple cancer cell lines, including those resistant to other treatments . This compound also influences cell signaling pathways by downregulating BMI1, which is involved in the regulation of gene expression and cellular metabolism . Additionally, this compound has been shown to inhibit the proliferation of cancer stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . This compound also downregulates BMI1 by inducing its hyperphosphorylation, which reduces H2A ubiquitination levels and affects gene expression . Furthermore, this compound inhibits the activity of the anaphase-promoting complex/cyclosome (APC/C) and its co-activator CDC20, leading to the persistent activation of CDK1 and CDK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has demonstrated efficacy in in vivo models, where it inhibits tumor growth and improves survival rates . The stability and long-term effects of this compound make it a promising candidate for cancer therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects such as neutropenia and thrombocytopenia . These toxic effects are dose-dependent and reversible upon discontinuation of the treatment . The optimal dosage of this compound is currently being investigated in clinical trials to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate microtubule dynamics and cell cycle progression . This compound also affects metabolic flux by downregulating BMI1, which influences the expression of genes involved in cellular metabolism . The compound’s impact on metabolic pathways contributes to its anticancer activity and ability to induce apoptosis in cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to target brain tumors . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation in cancer cells . The distribution of this compound within tissues is crucial for its therapeutic efficacy and ability to reach target sites.
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus . In the cytoplasm, this compound binds to tubulin and disrupts microtubule dynamics . In the nucleus, this compound affects gene expression by downregulating BMI1 and reducing H2A ubiquitination levels . The subcellular localization of this compound is essential for its activity and ability to induce cell cycle arrest and apoptosis in cancer cells.
準備方法
合成経路と反応条件
UNESBULINの合成には、重要な中間体の調製から始まる複数のステップが含まれます。最初のステップは通常、一連の縮合反応と環化反応によってコア構造を形成することです。その後のステップには、化合物の生物活性と薬物動態特性を強化する特定の置換基を導入するための官能基の修飾が含まれます。反応条件には、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます。
工業生産方法
UNESBULINの工業生産は、同様の合成経路に従いますが、大規模なバッチサイズに対応するためにスケールアップされています。これには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。連続フロー化学や自動合成などの高度な技術が、効率と再現性を高めるために採用される場合があります。高性能液体クロマトグラフィー(HPLC)や質量分析などの品質管理対策は、最終製品の一貫性と安全性を確保するために不可欠です。
化学反応の分析
反応の種類
UNESBULINは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、UNESBULIN分子の官能基を変質させる可能性があり、その生物活性を変化させる可能性があります。
還元: 還元反応は、特定の官能基を対応する還元形に変換するために使用できます。これは、化合物の薬物動態に影響を与える可能性があります。
置換: 特に求核置換反応は、UNESBULINの合成と修飾によく見られます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
溶媒: ジメチルスルホキシド(DMSO)、アセトニトリル、メタノール。
触媒: 炭素担持パラジウム、酸化白金。
主要な生成物
これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。たとえば、UNESBULINのアルコール基の酸化によって、ケトンまたはアルデヒドが生成される可能性があり、ニトロ基の還元によってアミンが生成される可能性があります。
作用機序
UNESBULINは、チューブリン上のコルヒチン結合部位に結合することでその効果を発揮し、微小管の重合を阻害します。この阻害は、細胞分裂中の染色体の分離に不可欠な有糸分裂紡錘体の形成を妨げます。その結果、細胞はG2/M期に停止し、アポトーシスに至ります。UNESBULINはまた、細胞の生存を促進するタンパク質であるMCL-1をダウンレギュレートし、p53非依存的なミトコンドリアアポトーシスを誘導します .
類似化合物の比較
UNESBULINは、コルヒチンなどの他のチューブリン結合剤と比較されます。
コルヒチン: UNESBULINと同様に、コルヒチンはチューブリンに結合しますが、主に痛風や家族性地中海熱の治療に使用されます。
パクリタキセル: 癌治療に使用されるもう1つのチューブリン結合剤ですが、その形成を阻害するのではなく、微小管を安定化します。
ビンクリスチン: 化学療法に使用され、チューブリンに結合し、微小管の形成を阻害しますが、薬物動態と副作用が異なります。
UNESBULINのユニークな点は、経口バイオアベイラビリティが高く、p-糖タンパク質媒介性の薬物耐性を回避できるため、癌治療の有望な候補となります .
類似化合物との比較
Unesbulin is compared with other tubulin-binding agents such as:
Colchicine: Like Unesbulin, colchicine binds to tubulin but is primarily used for treating gout and familial Mediterranean fever.
Paclitaxel: Another tubulin-binding agent used in cancer therapy, but it stabilizes microtubules rather than inhibiting their formation.
Vincristine: Used in chemotherapy, it binds to tubulin and inhibits microtubule formation but has different pharmacokinetic properties and side effects.
Unesbulin’s uniqueness lies in its oral bioavailability and its ability to evade p-glycoprotein-mediated drug resistance, making it a promising candidate for cancer therapy .
特性
IUPAC Name |
5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWOOPCEXYVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610964-64-1 | |
Record name | Unesbulin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNESBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of PTC596?
A1: this compound is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: this compound's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:
- Apoptosis Induction: this compound induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]
- Downregulation of MCL1: this compound treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]
- Sensitization to Ionizing Radiation: In DIPG cells, this compound sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining this compound with radiotherapy.
Q3: Does this compound affect the tumor microenvironment?
A3: Studies in lung cancer models suggest that this compound treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []
Q4: What is the preclinical evidence supporting the use of this compound in cancer treatment?
A4: Extensive preclinical data support the potential of this compound as an anticancer agent:
- In vitro efficacy: this compound demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]
- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that this compound can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]
- Synergistic effects: this compound exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.
Q5: What clinical trials have been conducted with this compound?
A5: this compound has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored this compound in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]
Q6: What are the main findings from the completed Phase 1 clinical trial of this compound as a single agent?
A6: The Phase 1 trial evaluating this compound as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []
Q7: What is the current status of this compound clinical development?
A7: Information on the current status of this compound's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.
Q8: What are the known resistance mechanisms associated with this compound?
A8: Research on resistance mechanisms to this compound is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of this compound's anti-myeloma activity. []
Q9: Are there any biomarkers that can predict response to this compound?
A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to this compound-based combination therapies:
- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of this compound and the MCL1 inhibitor S63845. []
- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of this compound and the MEK inhibitor trametinib. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。